phenyl N-(3-chloro-4-methylphenyl)carbamate

Overview

Description

Phenyl N-(3-chloro-4-methylphenyl)carbamate is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Phenyl N-(3-chloro-4-methylphenyl)carbamate is a compound of significant interest in the field of biological research due to its diverse biological activities, particularly in herbicidal and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action.

Overview of the Compound

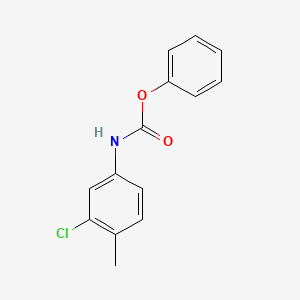

This compound, a carbamate derivative, is structurally characterized by a phenyl group linked to a carbamate moiety with a chloro and methyl substitution on the aromatic ring. This structural configuration is crucial for its biological activity, particularly in herbicidal applications.

Herbicidal Activity

Research indicates that carbamate compounds, including this compound, exhibit herbicidal properties. In comparative studies, it has been shown to possess significant herbicidal efficacy against various unwanted plant species while being relatively safe for crop plants.

Case Study: Herbicidal Efficacy

In a controlled study, different crops were treated with this compound at a concentration of 4 kg/ha. The results demonstrated effective control over several weeds with minimal phytotoxicity to the crops:

| Crop Species | Herbicidal Efficacy (%) | Tolerance Level (%) |

|---|---|---|

| Indian Corn (Zea mays) | 10 | 20 |

| Barley (Hordeum vulgare) | 0 | 10 |

| Rice (Oryza sativa) | 0 | 20 |

| Wild Mustard (Sinapis arvensis) | 10 | 30 |

This table reflects the compound's selective herbicidal action, indicating its potential utility in agricultural settings for weed management without harming desirable crops .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, which are critical for cell division. This action can lead to apoptosis in rapidly dividing cells, such as those found in certain cancers .

- Cholinesterase Inhibition : Some carbamate derivatives act as inhibitors of acetylcholinesterase (AChE), which can enhance cholinergic signaling. This mechanism has implications for neuroprotective strategies .

Antifungal Activity

Beyond herbicidal applications, this compound has demonstrated antifungal properties against various plant pathogens. A study reported that several carbamate derivatives exhibited significant antifungal activity with inhibition rates exceeding 60% at concentrations as low as 50 µg/mL.

Antifungal Efficacy Table

| Compound | Pathogen | Inhibition Rate (%) |

|---|---|---|

| Phenyl Carbamate | Fusarium graminearum | 70 |

| Phenyl Carbamate | Botrytis cinerea | 65 |

| Phenyl Carbamate | Fusarium oxysporum | 75 |

These findings suggest that this compound could serve as a lead compound in developing new antifungal agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's potential therapeutic applications by identifying specific interactions at the molecular level.

Properties

IUPAC Name |

phenyl N-(3-chloro-4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-10-7-8-11(9-13(10)15)16-14(17)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCYDIGMFLZZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.